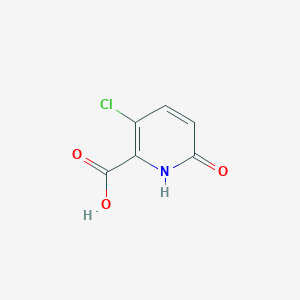

3-Chloro-6-hydroxypicolinic acid

Übersicht

Beschreibung

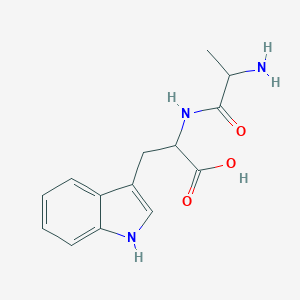

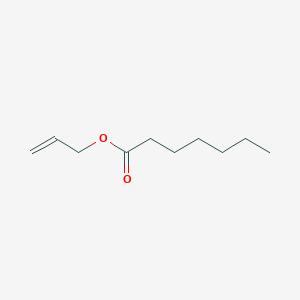

3-Chloro-6-hydroxypicolinic acid is a derivative of picolinic acid, which is a pyridine-based compound with a carboxylic acid functional group. The compound is characterized by the presence of a chlorine atom and a hydroxyl group, which are substituted at the 3rd and 6th positions of the pyridine ring, respectively. This structure is closely related to the compounds studied in the provided papers, where 3-hydroxypicolinic acid (HpicOH) is a recurring ligand in various metal complexes, demonstrating its versatility in coordination chemistry.

Synthesis Analysis

The synthesis of related compounds involves the use of 3-hydroxypicolinic acid as a starting material. For instance, lanthanide complexes were prepared by reacting HpicOH with lanthanide ions, resulting in compounds with interesting photoluminescent properties . Similarly, palladium, platinum, and rhenium complexes were synthesized using HpicOH, which demonstrated various coordination modes, including N,O-chelation . Cadmium complexes were also prepared, showcasing the ability of HpicOH to form bidentate chelates with metal ions . These syntheses highlight the reactivity of the hydroxypicolinic acid moiety and its potential in forming metal complexes.

Molecular Structure Analysis

The molecular structures of the synthesized complexes were determined using X-ray diffraction techniques. For example, the lanthanide complex with Eu(III) was found to crystallize in a monoclinic system with specific cell parameters, and the ligands coordinated through N,O- or O,O- chelation . The palladium and platinum complexes exhibited a distorted square planar arrangement around the metal center, with evidence of N,O-chelation . The cadmium complexes formed centrosymmetrical dimers with a distorted octahedral coordination environment . These findings provide insight into the molecular geometry and coordination behavior of hydroxypicolinic acid derivatives.

Chemical Reactions Analysis

The chemical reactivity of picolinic acid derivatives was explored through the formation of various metal complexes. The coordination modes of HpicOH with different metals, such as palladium, platinum, rhenium, and cadmium, were studied, revealing the ligand's ability to adapt its bonding to the metal center's requirements . Additionally, the photochemistry of chloro and bromopicolinic acids was investigated, showing that photodehalogenation can occur via heterolytic or homolytic pathways, depending on the solvent environment . These studies demonstrate the diverse chemical behavior of picolinic acid derivatives under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized complexes were characterized using various spectroscopic methods. Photoluminescence measurements indicated that the Eu(III) complex of HpicOH was highly luminescent, making it suitable for applications in luminescent materials . Infrared, Raman, and NMR spectroscopy provided further evidence of the coordination modes and the integrity of the complexes in the solid state . The thermal behavior of the cadmium complexes was also examined, correlating with the solid-state structures . These analyses contribute to a comprehensive understanding of the properties of hydroxypicolinic acid derivatives when coordinated to metals.

Wissenschaftliche Forschungsanwendungen

Photodehalogenation Studies : "6-Chloropicolinic acid" is studied for its photodehalogenation behavior, yielding products like "6-hydroxypicolinic acid" under certain conditions. This study is crucial in understanding the photochemical behavior of chlorinated picolinic acids in the environment (Rollet, Richard, & Pilichowski, 2006).

Synthesis of Cobalt (II) Complexes : Cobalt (II) complexes with 3-hydroxypicolinic acid have been synthesized and characterized. These studies are important for understanding the coordination chemistry and magnetic properties of such complexes (Girginova et al., 2005).

Matrix for Laser Desorption Mass Spectrometry : 3-Aminopicolinic acid, a derivative of picolinic acid, has been used as a matrix for matrix-assisted laser desorption/ionization of DNA and protein, which is pivotal in mass spectrometry analysis techniques (Taranenko et al., 1994).

Ammonolysis Studies : Understanding the ammonolysis of 3-hydroxypicolinic acids has been a subject of research, significantly contributing to organic synthesis and analytical chemistry (Moore, Kirk, & Newmark, 1979).

Luminescent Materials : Novel lanthanide luminescent materials based on complexes of 3-hydroxypicolinic acid and silica nanoparticles have been developed. This research contributes to materials science, particularly in the area of photoluminescent materials (Soares-Santos et al., 2003).

Chelation Behavior Studies : The chelation behavior and proton-related phenomena of hydroxypicolinic compounds, including 6-hydroxypicolinic acid, have been investigated using density functional theory. Such studies are vital for understanding the chemical properties and potential applications of these acids in various domains (Yasarawan, Thipyapong, & Ruangpornvisuti, 2016).

Biological Production and Applications : 3-Hydroxy-propionic acid, formed as an oxidation product of 3-Hydroxypicolinic acid, is explored for its applications in novel petrochemical-based polymer materials, surgical biocomposite materials, and as a drug release material (Tingirikari, Ahmed, & Yata, 2016).

Safety And Hazards

The safety information for 3-Chloro-6-hydroxypicolinic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Eigenschaften

IUPAC Name |

3-chloro-6-oxo-1H-pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO3/c7-3-1-2-4(9)8-5(3)6(10)11/h1-2H,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTAGJDZXVOQNNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396985 | |

| Record name | 3-chloro-6-hydroxypicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-6-hydroxypicolinic acid | |

CAS RN |

68160-46-3, 1263280-37-0 | |

| Record name | 3-Chloro-1,6-dihydro-6-oxo-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68160-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-chloro-6-hydroxypicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid](/img/structure/B90099.png)

![tert-Butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride](/img/structure/B90111.png)

![1,4-Dioxaspiro[4.4]nonane](/img/structure/B90131.png)

![6,6-Dimethylbicyclo[3.1.1]heptane](/img/structure/B90143.png)